molecular formula C19H21N5O B5014797 5-amino-1-(2,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(2,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5014797
M. Wt: 335.4 g/mol
InChI Key: KWVMELXWBSJZFD-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 5-amino-1,2,3-triazole-4-carboxylates involves a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, enabling the preparation of triazole-based scaffolds. This method allows for the synthesis of triazole-containing dipeptides and triazoles with potential biological activity, such as HSP90 inhibitors (Ferrini et al., 2015).

Molecular Structure Analysis The crystal structure of related triazole compounds demonstrates the potential for diverse molecular interactions and rearrangements, such as the Dimroth rearrangement, which is crucial for understanding the molecular properties of triazoles (L'abbé et al., 2010).

Chemical Reactions and Properties Triazole compounds exhibit a variety of chemical reactions, including cycloadditions and rearrangements, contributing to their versatility in synthetic chemistry. For example, the Dimroth rearrangement plays a significant role in the chemical behavior of triazoles, enabling the synthesis of diverse derivatives with potential biological applications (Sutherland & Tennant, 1971).

Physical Properties Analysis The physical properties of triazole derivatives, such as thermal stability and impact sensitivity, are influenced by their molecular structure and the presence of functional groups. For instance, nitrogen-rich cation derivatives of 5-amino-1H-1,2,4-triazole-3-carbohydrazide exhibit good thermal stability and reasonable impact sensitivities, indicating their potential as energetically competitive compounds (Zhang et al., 2018).

properties

IUPAC Name

5-amino-1-(2,5-dimethylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-13-8-9-14(2)16(12-13)24-18(20)17(22-23-24)19(25)21-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVMELXWBSJZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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